REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([Cl:12])[n:6][cH:7][n:8][c:9]2[cH:10][cH:11]1.[CH:30]([OH:31])([CH3:32])[CH3:33].[Cl:13][c:14]1[cH:15][c:16]([NH2:17])[cH:18][cH:19][c:20]1[O:21][CH2:22][c:23]1[cH:24][c:25]([F:29])[cH:26][cH:27][cH:28]1>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([NH:17][c:16]3[cH:15][c:14]([Cl:13])[c:20]([O:21][CH2:22][c:23]4[cH:24][c:25]([F:29])[cH:26][cH:27][cH:28]4)[cH:19][cH:18]3)[n:6][cH:7][n:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(OCc2cccc(F)c2)c(Cl)c1
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Name
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Type
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product
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Smiles
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Fc1cccc(COc2ccc(Nc3ncnc4ccc(Br)cc34)cc2Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |